molecular formula C10H8ClF3O3 B8275078 2-Chloro-6-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde

2-Chloro-6-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde

Cat. No. B8275078
M. Wt: 268.61 g/mol
InChI Key: NRMABIMELDETEN-UHFFFAOYSA-N
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Patent
US08748624B2

Procedure details

A 1.6M LDA solution (12.6 mL, 20.1 mmol) was added to a −78° C. THF solution (50 mL) of 1-chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene (from above). After 30 min neat DMF (3.9 mL, 50.0 mmol) was added, and the resulting solution was allowed to warm to 0° C. gradually, quenched with NH4Cl solution, and extracted with diethyl ether. The combined extracts were dried (Na2SO4), concentrated, and purified via column chromatography to yield the title compound.
Name
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.[Cl:9][C:10]1[CH:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:13]=[C:12]([O:20][CH2:21][O:22][CH3:23])[CH:11]=1.CN([CH:27]=[O:28])C>C1COCC1>[Cl:9][C:10]1[CH:15]=[C:14]([C:16]([F:18])([F:19])[F:17])[CH:13]=[C:12]([O:20][CH2:21][O:22][CH3:23])[C:11]=1[CH:27]=[O:28] |f:0.1|

Inputs

Step One
Name
Quantity
12.6 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC(=C1)C(F)(F)F)OCOC
Step Three
Name
Quantity
3.9 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=O)C(=CC(=C1)C(F)(F)F)OCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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